

# Oregon-BAPTA Green 1AM: A Technical Guide for Neuroscience Research

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## Compound of Interest

Compound Name: Oregon-BAPTA Green 1AM

Cat. No.: B12386396

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Authored for Researchers, Scientists, and Drug Development Professionals

**Oregon-BAPTA Green 1AM** (OGB-1 AM) is a high-affinity, cell-permeant fluorescent indicator for intracellular calcium ( $\text{Ca}^{2+}$ ). Its robust spectroscopic properties and ease of loading have established it as a valuable tool in neuroscience for investigating the intricate dynamics of  $\text{Ca}^{2+}$  signaling in both healthy and pathological states. This guide provides a comprehensive overview of OGB-1 AM's core principles, detailed experimental protocols for its application, and its utility in dissecting complex neuronal processes.

## Core Principles of Oregon-BAPTA Green 1AM

**Oregon-BAPTA Green 1AM** is the acetoxymethyl (AM) ester form of the  $\text{Ca}^{2+}$  chelator 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) conjugated to the Oregon Green™ 488 fluorophore. The AM ester modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Oregon Green BAPTA-1 in the cytoplasm.

Upon binding to  $\text{Ca}^{2+}$ , Oregon Green BAPTA-1 undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. This property allows for the sensitive detection of changes in intracellular  $\text{Ca}^{2+}$  concentration. Notably, OGB-1 AM exhibits a substantial, approximately 14-fold increase in fluorescence intensity upon  $\text{Ca}^{2+}$  saturation with minimal wavelength shift, making it suitable for intensity-based measurements.

## Quantitative Data

For precise and reproducible experimental design, a thorough understanding of the quantitative properties of OGB-1 AM is essential. The following table summarizes its key spectral and chemical characteristics.

Property	Value	Reference
Excitation Wavelength ( $\lambda_{ex}$ )	~494 nm	
Emission Wavelength ( $\lambda_{em}$ )	~523 nm	
Dissociation Constant (Kd) for $Ca^{2+}$	~170 nM	
Quantum Yield ( $\Phi$ )	0.91	
Molar Extinction Coefficient ( $\epsilon$ )	19,000 M <sup>-1</sup> cm <sup>-1</sup>	
Fluorescence Intensity Increase	~14-fold	
Molecular Weight	1258.06 g/mol	

## Experimental Protocols

The successful application of OGB-1 AM hinges on appropriate loading and imaging protocols. Below are detailed methodologies for common neuroscience research models.

### Protocol 1: Loading of OGB-1 AM into Cultured Neurons

This protocol is suitable for primary neuronal cultures or neuronal cell lines.

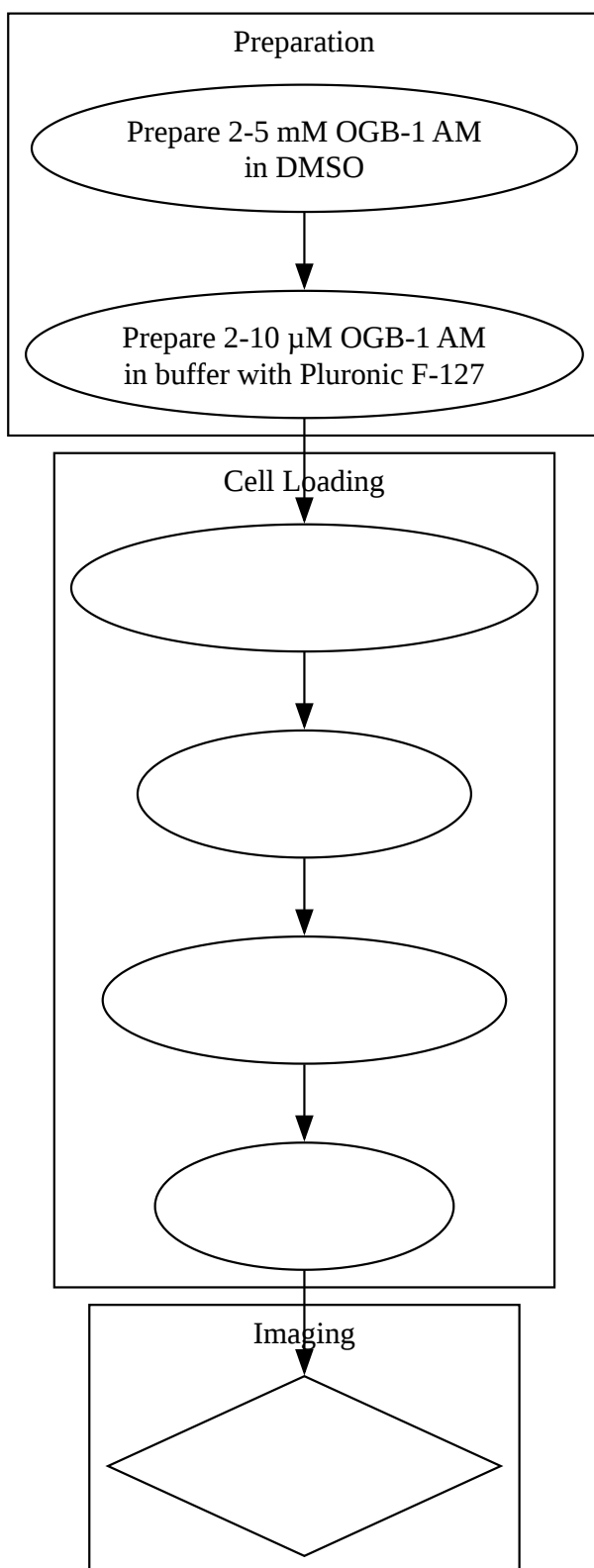
Materials:

- **Oregon-BAPTA Green 1AM (OGB-1 AM)**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)

- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Probenecid (optional)
- Cultured neurons on coverslips or in imaging plates

Procedure:

- **Stock Solution Preparation:** Prepare a 2-5 mM stock solution of OGB-1 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- **Working Solution Preparation:** On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution. Prepare a loading buffer by diluting the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 2-10  $\mu$ M. To aid in solubilization and prevent dye sequestration, add Pluronic® F-127 to a final concentration of 0.02-0.04%. If using cells that express organic anion transporters, which can extrude the dye, consider adding probenecid (1-2 mM) to the loading buffer.
- **Cell Loading:** Remove the culture medium from the cells and replace it with the OGB-1 AM loading buffer.
- **Incubation:** Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type and should be determined empirically.
- **Wash:** After incubation, gently wash the cells two to three times with a fresh physiological buffer (with or without probenecid) to remove extracellular dye.
- **De-esterification:** Incubate the cells in the fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
- **Imaging:** The cells are now ready for calcium imaging experiments.



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## Protocol 2: In Vivo Two-Photon Calcium Imaging in Rodents

This protocol outlines the general steps for bulk loading of OGB-1 AM for in vivo two-photon imaging in the rodent brain.

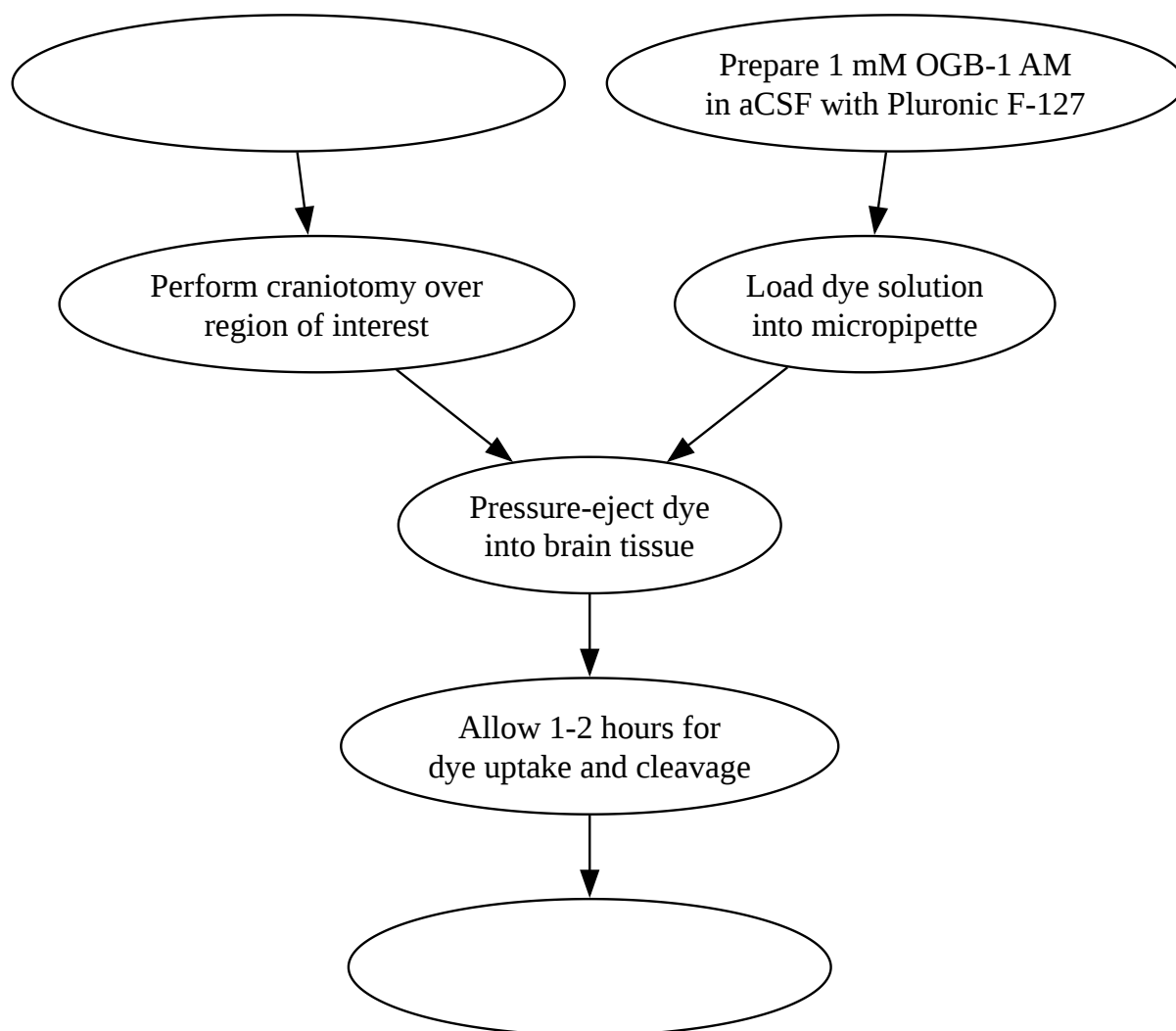
Materials:

- **Oregon-BAPTA Green 1AM (OGB-1 AM)**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Artificial cerebrospinal fluid (aCSF)
- Anesthesia and surgical equipment
- Two-photon microscope

Procedure:

- **Animal Preparation:** Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.
- **Dye Preparation:** Prepare a 10 mM stock solution of OGB-1 AM in 20% Pluronic F-127 in DMSO. Immediately before injection, dilute this stock solution to 1 mM in aCSF.
- **Micropipette Loading:** Load the OGB-1 AM solution into a glass micropipette.
- **Dye Injection:** Carefully lower the micropipette into the brain to the desired depth. Pressure-eject the dye solution into the brain tissue. Multiple small injections can be made to cover a larger area.
- **Incubation:** Allow 1-2 hours for the dye to be taken up by the cells and for the AM ester to be cleaved.

- Imaging: The animal can then be transferred to the stage of the two-photon microscope for imaging. Use an appropriate excitation wavelength (typically around 800 nm for two-photon excitation of OGB-1).



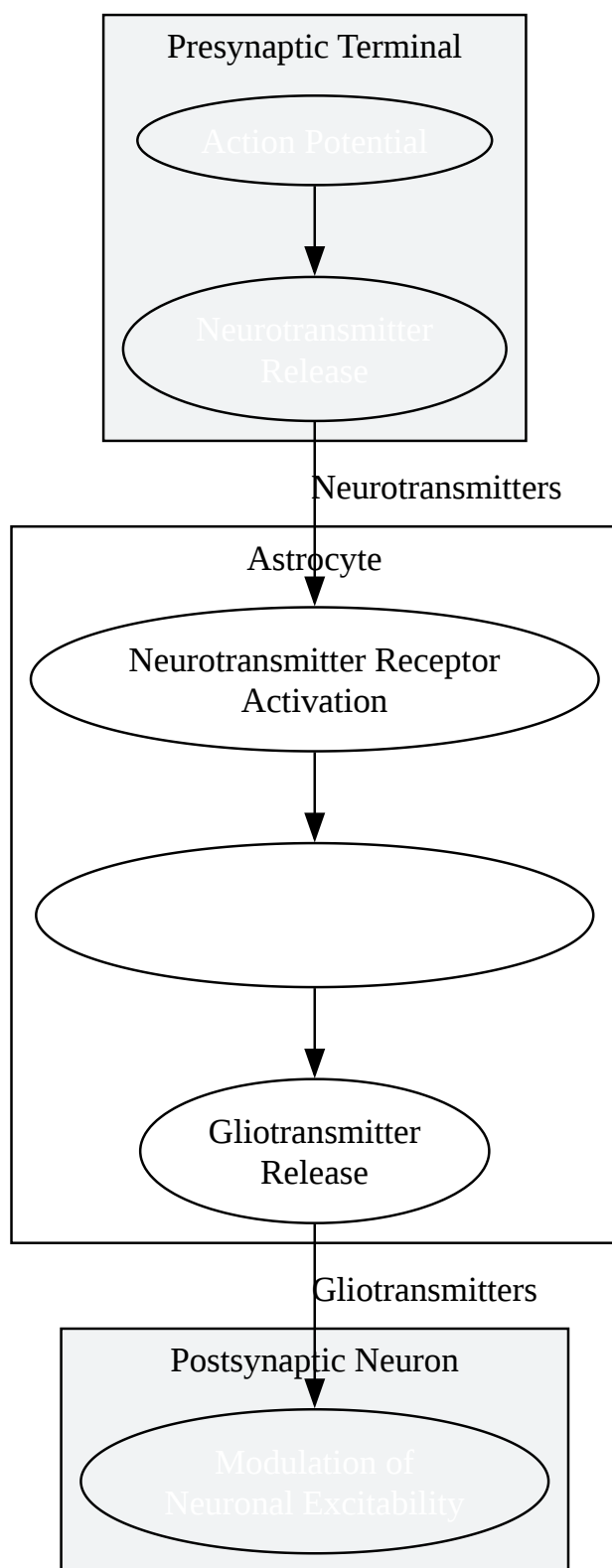
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## Applications in Neuroscience

### Visualizing Astrocyte-Neuron Communication

Astrocytes, once considered passive support cells, are now recognized as active participants in synaptic transmission. OGB-1 AM has been instrumental in revealing the complex  $\text{Ca}^{2+}$

dynamics within astrocytes and their communication with neurons. Astrocytes can respond to neurotransmitters released from presynaptic terminals with elevations in intracellular  $\text{Ca}^{2+}$ , which can in turn trigger the release of gliotransmitters that modulate neuronal activity. OGB-1 AM allows for the visualization of these astrocytic  $\text{Ca}^{2+}$  signals, providing insights into the intricate signaling network of the tripartite synapse.

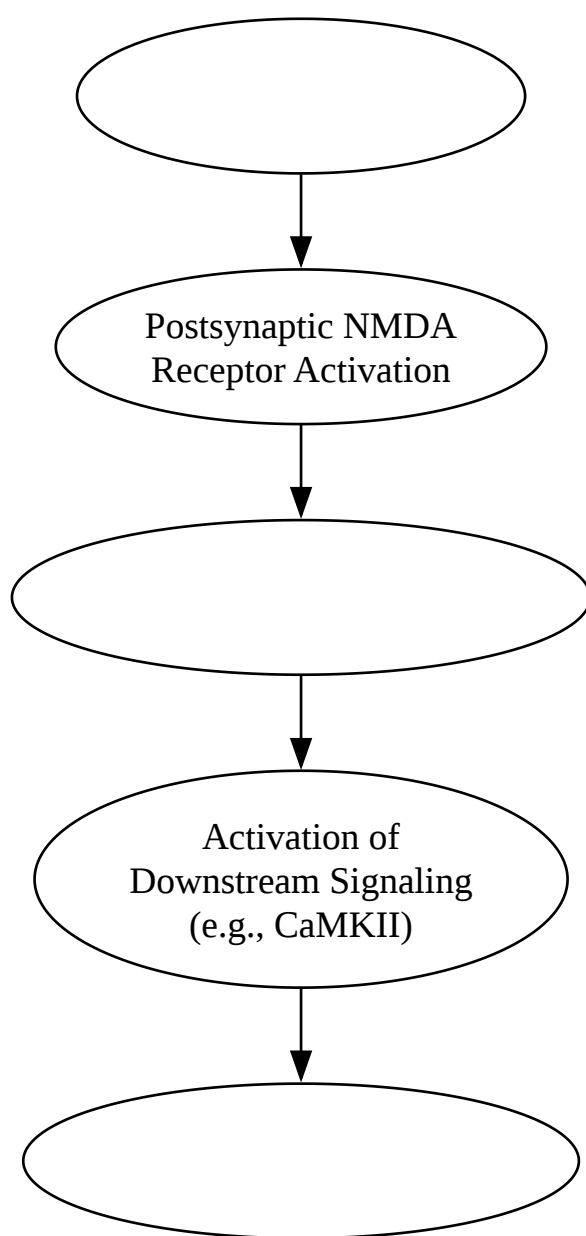


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## Investigating NMDA Receptor-Mediated Calcium Influx in Synaptic Plasticity

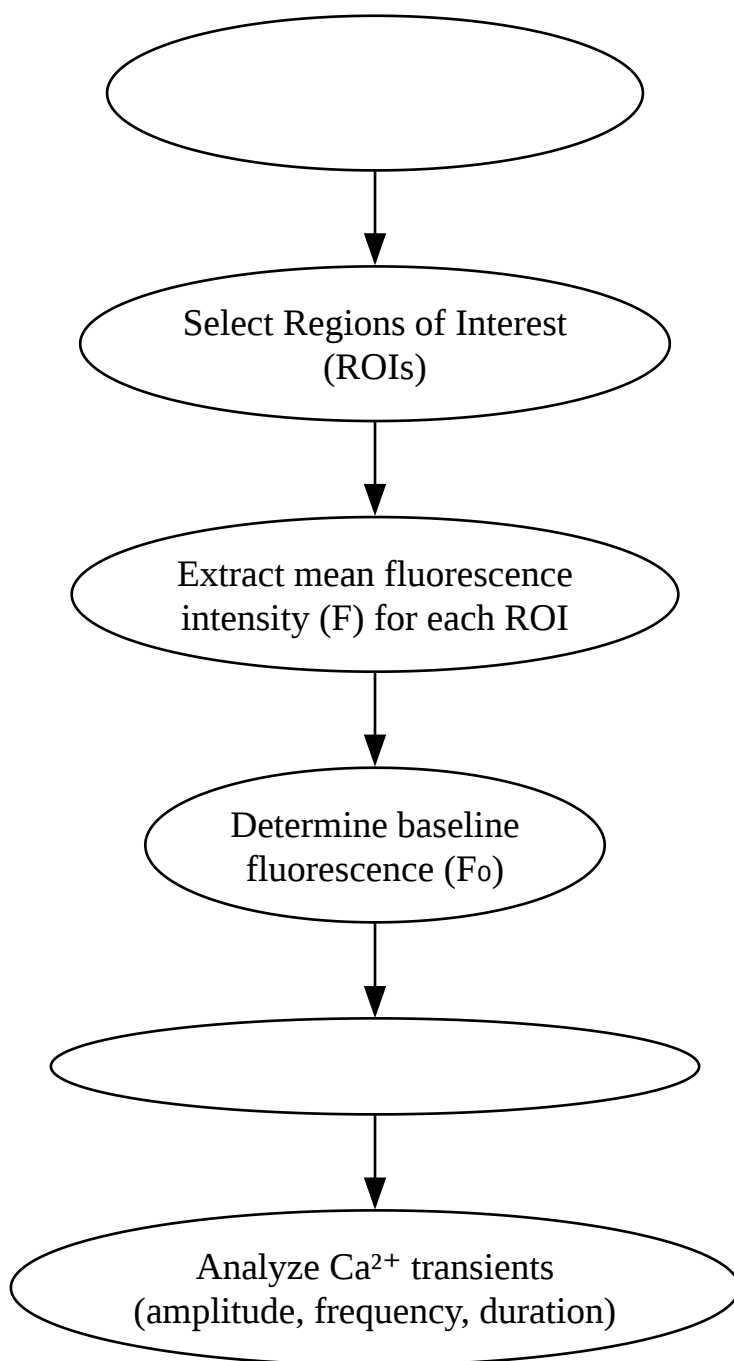
Long-term potentiation (LTP), a cellular correlate of learning and memory, is often initiated by  $\text{Ca}^{2+}$  influx through N-methyl-D-aspartate (NMDA) receptors. OGB-1 AM can be used to directly visualize the postsynaptic  $\text{Ca}^{2+}$  transients that trigger the downstream signaling cascades leading to LTP. By combining OGB-1 AM imaging with electrophysiological recordings and pharmacological manipulations, researchers can dissect the precise role of  $\text{Ca}^{2+}$  in the induction and expression of synaptic plasticity.



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## Data Analysis Workflow

A standard method for analyzing calcium imaging data obtained with single-wavelength indicators like OGB-1 AM is the calculation of the relative change in fluorescence ( $\Delta F/F$ ). This normalization corrects for variations in dye concentration and illumination intensity.



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## Conclusion

**Oregon-BAPTA Green 1AM** remains a cornerstone of neuroscience research for its reliable and sensitive reporting of intracellular  $\text{Ca}^{2+}$  dynamics. Its versatility across various experimental models, from cultured cells to behaving animals, ensures its continued relevance in unraveling the complexities of neuronal function. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage OGB-1 AM to advance our understanding of the brain in both health and disease.

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